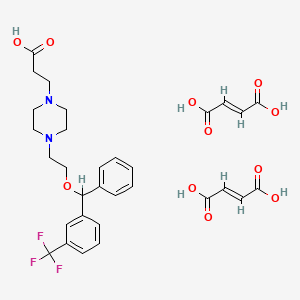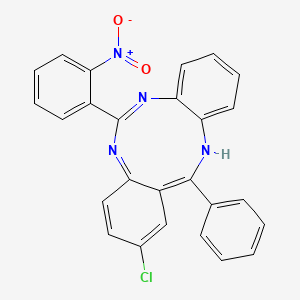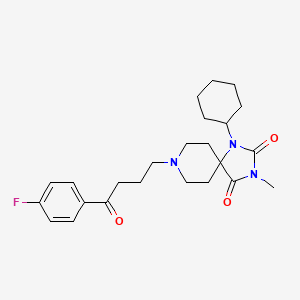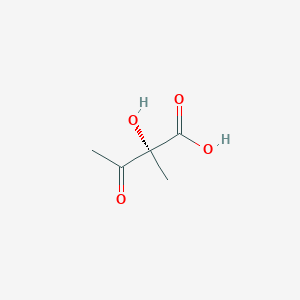
2-Acetolactate, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Acetolactate can be synthesized through the catalytic transformation of pyruvate using acetolactate synthase (ALS). This enzyme catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate . The reaction typically occurs under anaerobic conditions to prevent the formation of diacetyl, a byproduct that can inhibit the process .
Industrial Production Methods
In industrial settings, 2-acetolactate is produced using whole-cell biocatalysts. For example, engineered strains of Lactococcus lactis expressing robust ALS can efficiently convert pyruvate into 2-acetolactate. This method allows for high yields and is suitable for large-scale production .
化学反応の分析
Types of Reactions
2-Acetolactate undergoes several types of chemical reactions, including:
Decarboxylation: Catalyzed by acetolactate decarboxylase, converting 2-acetolactate to ®-acetoin.
Oxidation: Can be oxidized to form diacetyl, especially under aerobic conditions.
Common Reagents and Conditions
Decarboxylation: Requires acetolactate decarboxylase and typically occurs at a neutral pH.
Oxidation: Requires oxygen and can be catalyzed by various oxidizing agents.
Major Products Formed
®-Acetoin: Formed through decarboxylation.
Diacetyl: Formed through oxidation.
科学的研究の応用
2-Acetolactate has numerous applications in scientific research:
作用機序
2-Acetolactate exerts its effects primarily through its role as a substrate for enzymes like acetolactate synthase and acetolactate decarboxylase. These enzymes catalyze the formation and conversion of 2-acetolactate in various metabolic pathways. The molecular targets include pyruvate and other intermediates in the biosynthesis of branched-chain amino acids .
類似化合物との比較
Similar Compounds
(S)-2-Acetolactate: The enantiomer of ®-2-acetolactate, which also participates in similar metabolic pathways.
Acetoin: A product of 2-acetolactate decarboxylation, involved in various biochemical processes.
Diacetyl: An oxidation product of 2-acetolactate, known for its role in flavor production.
Uniqueness
2-Acetolactate, ®-, is unique due to its specific role in the biosynthesis of branched-chain amino acids and its chiral nature, which affects its interactions with enzymes and other molecules in metabolic pathways .
特性
CAS番号 |
26011-30-3 |
|---|---|
分子式 |
C5H8O4 |
分子量 |
132.11 g/mol |
IUPAC名 |
(2R)-2-hydroxy-2-methyl-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m1/s1 |
InChIキー |
NMDWGEGFJUBKLB-RXMQYKEDSA-N |
異性体SMILES |
CC(=O)[C@](C)(C(=O)O)O |
正規SMILES |
CC(=O)C(C)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



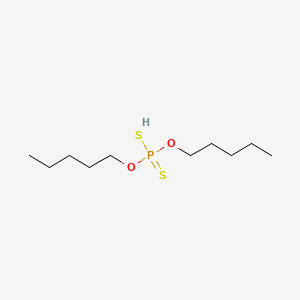

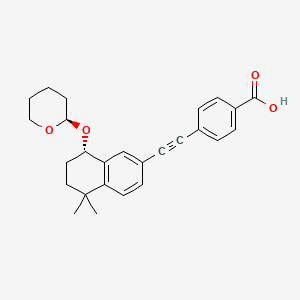
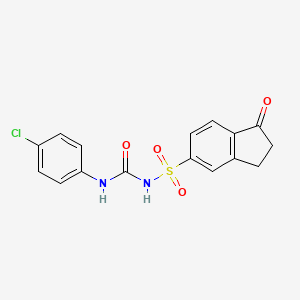
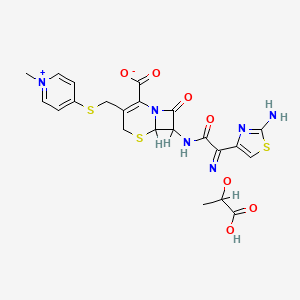
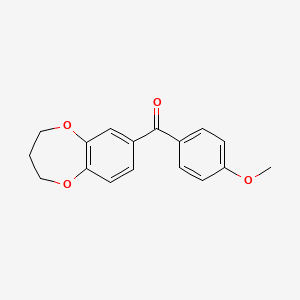

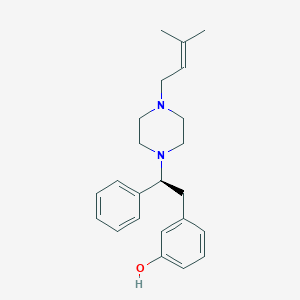

![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
